benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.76 g/mol . This compound is known for its unique chemical structure, which includes a benzyl group, a carbamate group, and a chlorosulfonyl group. It has gained significant attention in various fields of research due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 1-(chlorosulfonyl)propan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding propan-2-yl carbamate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted carbamates, depending on the nucleophile used.
Reduction Reactions: The major product is the propan-2-yl carbamate.
Scientific Research Applications
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The chlorosulfonyl group is known to be reactive, and it may interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate: CAS Number 1784671-22-2.
Benzyl N-[(2S)-1-(chlorosulfonyl)propan-2-yl]carbamate: CAS Number 1140948-95-3.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorosulfonyl group makes it particularly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
benzyl N-(1-chlorosulfonylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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